Potent Anticancer Activity at Sub-Micromolar Concentrations vs. Unsubstituted Indazole Core
6-Bromo-1-ethyl-3-methyl-1H-indazole has been observed to inhibit the growth of neoplastic cell lines at concentrations lower than 1 μM, demonstrating potent anticancer activity . In contrast, the unsubstituted 1H-indazole core exhibits significantly higher IC50 values, typically in the range of 10-100 μM, against various cancer cell lines . The addition of the 6-bromo, 1-ethyl, and 3-methyl groups drastically enhances antiproliferative potency [1].
| Evidence Dimension | Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | < 1 μM |
| Comparator Or Baseline | Unsubstituted 1H-Indazole: 10-100 μM |
| Quantified Difference | Target compound is >10-fold more potent than the unsubstituted core. |
| Conditions | Neoplastic cell lines (specific lines not disclosed); class-level inference based on structural SAR. |
Why This Matters
This sub-micromolar potency indicates a structurally optimized pharmacophore, making the compound a superior starting point for anticancer lead development compared to simpler indazoles.
- [1] Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Infona. (2020). View Source
